molecular formula C5H11OPS2 B14421169 2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione CAS No. 84549-29-1

2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione

Cat. No.: B14421169
CAS No.: 84549-29-1
M. Wt: 182.2 g/mol
InChI Key: MTHVQZBFKSGLTH-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione is an organophosphorus compound that contains a five-membered ring with sulfur and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione typically involves the reaction of phosphorus pentasulfide with an appropriate alcohol or thiol. The reaction conditions often require a solvent such as toluene or xylene and are carried out under reflux conditions to ensure complete reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phospholanes.

Scientific Research Applications

2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the modulation of signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophosphoryl Chloride: Another organophosphorus compound with similar reactivity.

    Phosphorothioates: Compounds containing phosphorus-sulfur bonds with diverse applications.

    Phospholanes: A class of compounds with a similar ring structure but different substituents.

Uniqueness

2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione is unique due to its specific ring structure and the presence of both sulfur and phosphorus atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

84549-29-1

Molecular Formula

C5H11OPS2

Molecular Weight

182.2 g/mol

IUPAC Name

2-propan-2-yl-2-sulfanylidene-1,3,2λ5-oxathiaphospholane

InChI

InChI=1S/C5H11OPS2/c1-5(2)7(8)6-3-4-9-7/h5H,3-4H2,1-2H3

InChI Key

MTHVQZBFKSGLTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)P1(=S)OCCS1

Origin of Product

United States

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